molecular formula C22H34N2O5S B6557310 2-cyclohexyl-N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}acetamide CAS No. 1040643-01-3

2-cyclohexyl-N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}acetamide

Cat. No.: B6557310
CAS No.: 1040643-01-3
M. Wt: 438.6 g/mol
InChI Key: JPEJUKFCXWSCFB-UHFFFAOYSA-N
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Description

The compound “2-cyclohexyl-N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}acetamide” is a complex organic molecule. It contains a cyclohexyl group, a tetrahydroisoquinoline group with methoxy substituents, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a cyclohexyl ring, a tetrahydroisoquinoline ring system, and an acetamide group . The presence of the methoxy groups and the sulfonyl group would likely have significant effects on the compound’s chemical properties and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including the presence of the cyclohexyl, tetrahydroisoquinoline, and acetamide groups, as well as the methoxy and sulfonyl substituents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Many tetrahydroisoquinoline derivatives are known to have biological activity, including antibacterial, antioxidant, and other effects .

Future Directions

Future research on this compound could include detailed studies of its synthesis, properties, and potential biological activity. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals or other biologically active substances .

Properties

IUPAC Name

2-cyclohexyl-N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O5S/c1-28-20-14-18-9-11-24(16-19(18)15-21(20)29-2)30(26,27)12-6-10-23-22(25)13-17-7-4-3-5-8-17/h14-15,17H,3-13,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEJUKFCXWSCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCCNC(=O)CC3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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